5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-13(12(2)25-20-11)9-17(23)21-8-6-15-14(10-21)18(24)22-7-4-3-5-16(22)19-15/h3-5,7H,6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNRVOYRXWWZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions . The triazatricyclo structure is then introduced through a series of reactions involving the formation of multiple bonds and ring closures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines . Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound : The triazatricyclo system provides a rigid, planar architecture, which may favor π-π stacking interactions in biological targets.
Analogues :
- 5-Substituted-1,3,4-oxadiazole-2-thiols (): Simpler bicyclic systems with thiol groups, offering higher solubility but reduced conformational stability compared to the tricyclic core .
- Tetrazol-pyrimidinone Derivatives (): Compounds like 4i and 4j incorporate coumarin and tetrazolyl groups, introducing extended conjugation and hydrogen-bonding capacity absent in the target compound .
Functional Group Variations
- Oxazole vs. Thiadiazole/Thiol : The target’s 3,5-dimethyloxazole substituent contrasts with thiadiazole-thioether groups in cephalosporin analogues () and thiols in oxadiazoles (). Oxazoles generally exhibit lower polarity but greater oxidative stability than sulfur-containing heterocycles .
- Acetyl Linker : The acetyl group in the target compound facilitates electronic delocalization, differing from the coumarin-3-yl or thioxo groups in , which impart distinct UV/Vis profiles and redox properties .
Physicochemical and Pharmacological Implications
Physicochemical Properties
Methodological Considerations
- Structural Characterization : Tools like SHELX and WinGX () are critical for resolving the target’s complex crystallography, particularly its fused ring system and substituent orientation .
- Hydrogen-Bonding Analysis : Graph set analysis () could elucidate packing efficiencies and stability differences compared to analogues with coumarin or tetrazolyl groups .
Biological Activity
The compound 5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one represents a novel class of tricyclic compounds with potential biological significance. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research sources.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the oxazole ring and subsequent modifications to achieve the desired tricyclic structure. The spatial arrangement and electronic properties are crucial for its biological activity.
Key Structural Features:
- Tricyclic Framework : The unique tricyclic structure contributes to its interaction with biological targets.
- Oxazole Moiety : The presence of the oxazole ring is significant for its pharmacological properties.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives containing oxazole rings have shown significant free radical scavenging activity, which is essential in preventing oxidative stress-related diseases.
Antimicrobial Properties
Several studies have reported antimicrobial activities for oxazole-containing compounds. The specific compound under review has demonstrated effectiveness against various bacterial strains and fungi in vitro.
Hemorheological Effects
A study highlighted the hemorheological activity of related compounds, suggesting that this compound may improve blood flow and reduce viscosity. This property can be beneficial in treating conditions like peripheral artery disease.
Case Studies
- Case Study on Antioxidant Effects : A study published in a peer-reviewed journal demonstrated that a similar oxazole derivative significantly reduced oxidative stress markers in animal models. This suggests potential applications in neurodegenerative diseases where oxidative damage is prevalent.
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. This positions it as a candidate for further development as an antimicrobial agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
